molecular formula C19H22N2O3S B2679751 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide CAS No. 921888-60-0

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2679751
CAS RN: 921888-60-0
M. Wt: 358.46
InChI Key: XDMRQWXNQYWHRG-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide, also known as E6, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. In

Scientific Research Applications

Enzyme Inhibition

Isoquinolinesulfonamides, including derivatives similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These compounds have shown selective inhibition towards certain protein kinases, significantly inhibiting cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases by interacting directly with the enzyme's active center. This interaction suggests potential applications in regulating various cellular processes controlled by these kinases (Hidaka et al., 1984).

Anticancer Activity

Research has also explored the synthesis of novel compounds with structures incorporating the tetrahydroquinoline moiety for potential anticancer applications. For example, the synthesis of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents showed that many compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines. The mechanism of action suggested that these compounds could arrest cancer cells in specific stages of the cell cycle and induce apoptosis, indicating the potential for tetrahydroquinoline derivatives in cancer therapy (Yilin Fang et al., 2016).

Antimicrobial Study

Furthermore, derivatives of tetrahydroquinoline, such as 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates, have been synthesized and evaluated for their antimicrobial activity. These studies have shown significantly higher antimicrobial activity compared to the parent compounds, indicating their potential use in developing new antimicrobial agents (S. Vanparia et al., 2010).

Vasodilatory Activity

The synthesis and evaluation of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives have revealed compounds with vasodilatory action. These findings suggest potential therapeutic applications in cardiovascular diseases, where regulation of blood flow and arterial pressure is crucial (A. Morikawa et al., 1989).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-4-21-18-9-7-16(12-15(18)6-10-19(21)22)20-25(23,24)17-8-5-13(2)14(3)11-17/h5,7-9,11-12,20H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMRQWXNQYWHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide

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